5-(2-Chloroethyl)-1H-imidazole hydrochloride
Overview
Description
This usually includes the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It might also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Reactivity and Synthesis
Imidazole derivatives, including those similar to "5-(2-Chloroethyl)-1H-imidazole hydrochloride," have been extensively studied for their reactivity and synthesis pathways. The synthesis of imidazole derivatives often involves solvent-free synthesis pathways, highlighting their reactivity based on spectroscopic characterizations and computational studies. These compounds exhibit specific reactivity properties, such as electrophilic attack sites and interactions with water molecules, making them interesting for various chemical reactions and material applications (Hossain et al., 2018).
Medicinal Chemistry
The imidazole ring is a significant component in medicinal chemistry due to its presence in natural products and synthetic molecules. Imidazole derivatives, including "5-(2-Chloroethyl)-1H-imidazole hydrochloride," bind with various enzymes and receptors through diverse weak interactions, exhibiting broad bioactivities. These compounds are used in the clinic to treat various diseases, showing their vast development value in pharmacology (Zhang et al., 2014).
Corrosion Inhibition
Halogen-substituted imidazole derivatives, closely related to "5-(2-Chloroethyl)-1H-imidazole hydrochloride," serve as effective corrosion inhibitors for metals. Their efficacy has been demonstrated in environments like hydrochloric acid solutions, where they significantly reduce corrosion rates, making them valuable in industrial applications (Zhang et al., 2015).
Material Science
Imidazole derivatives exhibit unique properties in material science, such as photochromic behavior and magnetic relaxation. These properties are influenced by the substituent groups in the imidazole ring, making them suitable for creating multifunctional materials with applications in data storage, sensing, and molecular switches (Cao et al., 2015).
Safety And Hazards
This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards it might pose to health or the environment.
Future Directions
This involves discussing potential future research directions or applications for the compound.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-(2-chloroethyl)-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYMIZRIGGBHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982840 | |
Record name | 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-1H-imidazole hydrochloride | |
CAS RN |
6429-10-3 | |
Record name | 6429-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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